molecular formula C21H22O3 B8577503 4-Hydroxy-6,6-diphenethyl-5,6-dihydro-pyran-2-one CAS No. 174484-85-6

4-Hydroxy-6,6-diphenethyl-5,6-dihydro-pyran-2-one

Cat. No. B8577503
Key on ui cas rn: 174484-85-6
M. Wt: 322.4 g/mol
InChI Key: OASCAODZUCLVPG-UHFFFAOYSA-N
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Patent
US05834506

Procedure details

Freshly distilled THF (25 mL) was cooled in an ice bath under a nitrogen atmosphere, then charged with 660 mg (16.5 mmol) sodium hydride (60% dispersion). This suspension was treated with 1.89 g (16.3 mmol) methyl acetoacetate dropwise, and the reaction was stirred for 10 minutes. n-Butyllithium (10.3 mL of 1.6M in hexanes; 16.5 mmol) was dripped in and the reaction was stirred 30 minutes. At this time 3.10 g (13 mmol) of 1,5-diphenyl-3-pentanone (Ram and Spicer, Tetrahedrom Lett., 1988, 29 (31), 3741) in 20 mL THF was added dropwise over 15 minutes. After 4 hours 100 mL H2O was added and the reaction stirred overnight. The reaction was extracted with diethyl ether, and the organics set aside. The aqueous layer was chilled, treated with 50% HOAc until a precipitate formed, and then extracted with EtOAc. These organics were washed with saturated brine, dried (Na2SO4), and concentrated. 1H NMR (DMSO-d6) δ 2.0 (d of d, 4 H), 2.65 (m, 6 H), 5.0 (s, 1 H), 7.15-7.35 (m, 10 H), 11.4 (bs, 1 H).
Quantity
660 mg
Type
reactant
Reaction Step One
Quantity
1.89 g
Type
reactant
Reaction Step Two
Quantity
10.3 mL
Type
reactant
Reaction Step Three
Quantity
3.1 g
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3](OC)(=[O:8])[CH2:4][C:5]([CH3:7])=[O:6].C([Li])CCC.[C:16]1([CH2:22][CH2:23][C:24](=[O:33])[CH2:25][CH2:26][C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=2)[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>C1COCC1.O>[OH:6][C:5]1[CH2:7][C:24]([CH2:23][CH2:22][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)([CH2:25][CH2:26][C:27]2[CH:28]=[CH:29][CH:30]=[CH:31][CH:32]=2)[O:33][C:3](=[O:8])[CH:4]=1 |f:0.1|

Inputs

Step One
Name
Quantity
660 mg
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
1.89 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OC
Step Three
Name
Quantity
10.3 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Four
Name
Quantity
3.1 g
Type
reactant
Smiles
C1(=CC=CC=C1)CCC(CCC1=CC=CC=C1)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
was stirred 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
the reaction stirred overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
The reaction was extracted with diethyl ether
TEMPERATURE
Type
TEMPERATURE
Details
The aqueous layer was chilled
ADDITION
Type
ADDITION
Details
treated with 50% HOAc until a precipitate
CUSTOM
Type
CUSTOM
Details
formed
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
These organics were washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
OC1=CC(OC(C1)(CCC1=CC=CC=C1)CCC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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